7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione
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Overview
Description
7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol, 2,3-epoxypropyl ether, and 8-(isobutylamino)-3-methyl-1H-purine-2,6-dione.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
- **7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-methoxypropyl)amino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-12(2)9-21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-7-5-6-13(3)8-15/h5-8,12,14,26H,9-11H2,1-4H3,(H,21,22)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPFJLIWFOFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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